molecular formula C22H22N2O3 B11038305 3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11038305
M. Wt: 362.4 g/mol
InChI Key: RHVCPXVWFVIQQF-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones. These compounds are known for their diverse pharmacological activities, including anxiolytic, antipsychotic, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the reaction of o-phenylenediamine with dimedone and an aromatic aldehyde under microwave-assisted conditions. This method is catalyzed by silica-supported fluoroboric acid and yields the desired product in good amounts .

Industrial Production Methods

In an industrial setting, the continuous flow synthesis of benzodiazepines, including dibenzo[b,e][1,4]diazepin-1-ones, is often employed. This method involves the use of aminobenzophenones as starting materials and proceeds through a series of reactions, including acylation and cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The compound binds to the benzodiazepine binding site on the GABA_A receptor, modulating its activity and increasing the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential for selective binding to certain receptor subtypes makes it a valuable compound for further research .

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

9-(2,4-dimethoxyphenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H22N2O3/c1-13-22-19(24-18-7-5-4-6-17(18)23-13)10-14(11-20(22)25)16-9-8-15(26-2)12-21(16)27-3/h4-9,12,14,23H,10-11H2,1-3H3

InChI Key

RHVCPXVWFVIQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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